molecular formula C16H15ClN2O2 B1281202 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide CAS No. 36020-94-7

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

Cat. No. B1281202
CAS RN: 36020-94-7
M. Wt: 302.75 g/mol
InChI Key: HQJSGBKPXYZTRN-UHFFFAOYSA-N
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Description

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide, also known as BML-210, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been studied extensively for its anti-inflammatory and analgesic properties.

Scientific Research Applications

Synthesis and Pharmacological Properties

2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been synthesized and studied for its pharmacological properties. The research compares these compounds with corresponding cyclized products, namely 5-(2,6-dichlorophenyl)-1,4-benzodiazepin-2-ones. These studies suggest that the central nervous system activity observed in 1,4-benzodiazepines is inherent to the closed seven-membered ring structure, indicating a specific pharmacological behavior related to its structural features (Fryer, Leimgruber & Trybulski, 1982).

Molecular Structure and Receptor Function

Another study focuses on the molecular structure of N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, a derivative of 2-amino-5-chlorobenzophenone, which is biologically active and shows potential as an inhibitor of CCR2 and CCR9 receptor functions. This study provides insights into the intramolecular interactions of these compounds, which could have implications for their biological activity and potential therapeutic applications (Valkonen et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

In a different context, related compounds have been investigated for their potential in photovoltaic applications. The study includes the synthesis and analysis of compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, assessing their light harvesting efficiency and potential in dye-sensitized solar cells. This research also explores their ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), which could have broader implications for drug design and development (Mary et al., 2020).

Multicomponent Synthesis and Structural Analysis

Further research has been conducted on the synthesis of functionalized thieno[2,3-b]pyridines, which involves compounds like 3-amino-2-benzoyl-4-(furan-2-yl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide. These studies are significant for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceutical chemistry (Dyachenko et al., 2019).

properties

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-19(15(20)10-18)14-8-7-12(17)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJSGBKPXYZTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508759
Record name N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36020-94-7
Record name N-(2-Benzoyl-4-chlorophenyl)-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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